molecular formula C12H18ClN B13771278 1,2,3,4-Tetrahydro-2-propylisoquinoline hydrochloride CAS No. 57464-74-1

1,2,3,4-Tetrahydro-2-propylisoquinoline hydrochloride

Cat. No.: B13771278
CAS No.: 57464-74-1
M. Wt: 211.73 g/mol
InChI Key: LESCYPZQCMAJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-2-propylisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydro-2-propylisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-propylisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

1,2,3,4-Tetrahydro-2-propylisoquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-2-propylisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects and potential therapeutic benefits for conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-2-propylisoquinoline hydrochloride is unique due to its specific propyl substitution, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

CAS No.

57464-74-1

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C12H17N.ClH/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13;/h3-6H,2,7-10H2,1H3;1H

InChI Key

LESCYPZQCMAJSZ-UHFFFAOYSA-N

Canonical SMILES

CCC[NH+]1CCC2=CC=CC=C2C1.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.